

CAS 2386-87-0 physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

Cat. No.: B1585255

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **3,4-Epoxycyclohexylmethyl 3,4-Epoxycyclohexanecarboxylate** (CAS 2386-87-0)

Introduction

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CAS 2386-87-0), often abbreviated as ECC, is a cycloaliphatic epoxy resin that holds a significant position in the field of polymer chemistry.^[1] Its molecular structure, characterized by two epoxy functional groups, imparts a high degree of reactivity, making it a versatile component in the formulation of high-performance materials.^{[2][3]} This guide provides a comprehensive overview of its physical and chemical properties, key characterization methodologies, and curing behavior, tailored for researchers, scientists, and professionals in drug development and material science.

Physical and Chemical Properties

The intrinsic properties of ECC are summarized in the table below. These characteristics are fundamental to its application in various industrial processes, including its use as a reactive diluent, in filament winding, as an acid scavenger, or as a plasticizer.^[4]

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₂₀ O ₄	[2][5][6]
Molecular Weight	252.31 g/mol	[5][6]
Appearance	Colorless to pale yellow viscous liquid	[1][2][7]
Melting Point	-37 °C (lit.)	[4][5][7][8]
Boiling Point	355.49 °C (rough estimate)	[4][9]
Density	1.17 g/mL at 25 °C (lit.)	[4][7][8]
Refractive Index	n _{20/D} 1.498 (lit.)	[4][5]
Flash Point	245 °F (118.3 °C)	[4][8]
Vapor Pressure	0.002 Pa at 25 °C	[4]
Solubility	Slightly soluble in water (13.85 g/L at 20 °C)	[1]

Key Characterization Methodologies

A thorough understanding of the properties of ECC is crucial for its effective application. The following sections detail the standard experimental protocols for characterizing this cycloaliphatic epoxy resin.

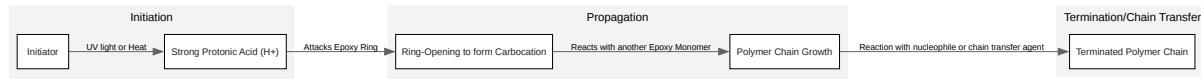
Determination of Epoxy Equivalent Weight (EEW)

The Epoxy Equivalent Weight (EEW) is a critical parameter for epoxy resins, defined as the weight of resin in grams that contains one mole of epoxy groups.[10] It is essential for calculating the stoichiometric amounts of curing agents. The standard method for this determination is titration, as outlined in ASTM D1652.[10][11][12]

Experimental Protocol: Titrimetric Determination of EEW

- **Sample Preparation:** Accurately weigh a sample of the resin into a flask. The sample size should be chosen to consume a reasonable volume of the titrant.

- Dissolution: Dissolve the sample in a suitable solvent, such as chloroform or methylene chloride.[12]
- Addition of Reagent: Add a solution of tetraethylammonium bromide (TEABr) in glacial acetic acid.[12] The TEABr reacts with perchloric acid to generate hydrogen bromide in situ.
- Titration: Titrate the solution with a standardized solution of perchloric acid in acetic acid. The hydrogen bromide produced reacts with the epoxy groups.
- Endpoint Detection: The endpoint is detected when all the epoxy groups have reacted, and there is an excess of hydrogen bromide. This can be determined potentiometrically or with a visual indicator like crystal violet.[13]
- Calculation: The EEW is calculated from the sample weight, the concentration of the perchloric acid solution, and the volume of titrant used.

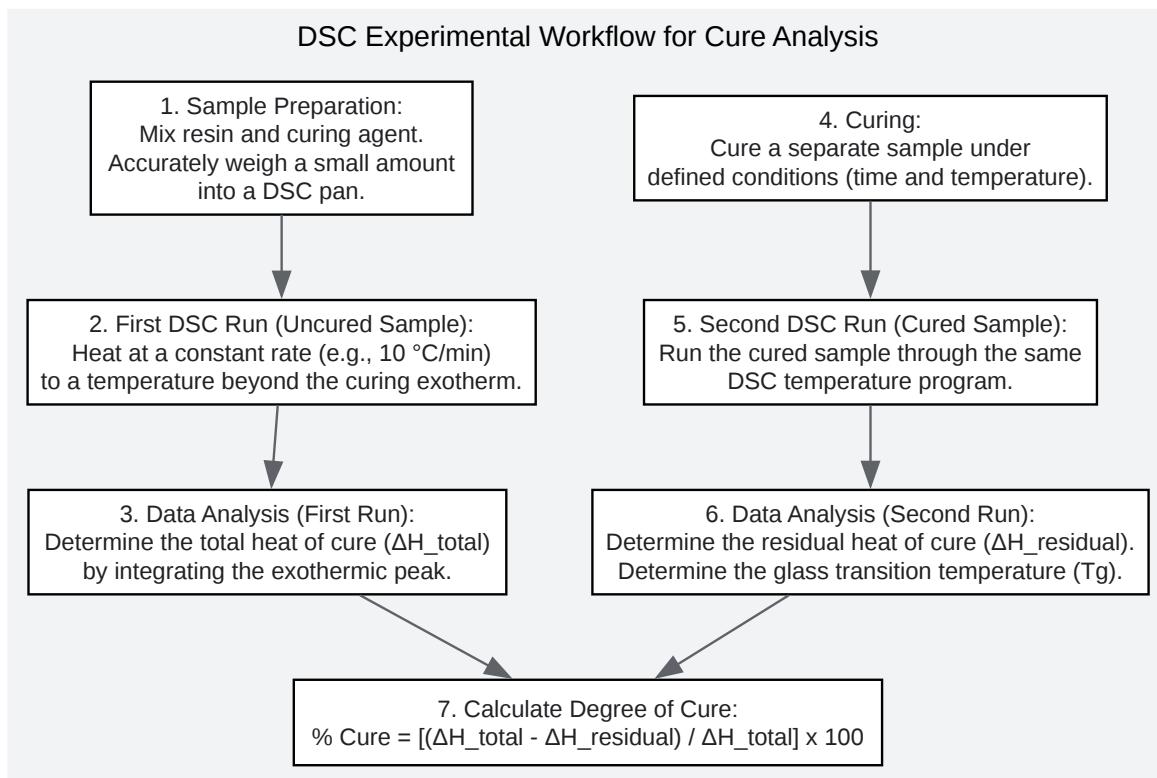

Causality Behind Experimental Choices: The in-situ generation of hydrogen bromide from the reaction of TEABr and perchloric acid provides a controlled and quantitative reaction with the epoxy groups. The use of a non-aqueous solvent system is necessary due to the insolubility of the resin in water and to ensure the desired reaction chemistry.

Curing Chemistry and Analysis

ECC undergoes cationic polymerization, a process initiated by a photoinitiator or a thermal initiator, to form a highly cross-linked, insoluble thermoset.[1] This curing process is fundamental to the development of the final material's properties.

Cationic Polymerization Mechanism

The cationic polymerization of ECC proceeds through three main stages: initiation, propagation, and termination. The process is initiated by a strong acid, which is typically generated from a photoinitiator upon exposure to UV light or from a thermal initiator upon heating.[2][5]


[Click to download full resolution via product page](#)

Caption: Cationic Polymerization Mechanism of ECC.

Analysis of Curing Profile by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the curing process of epoxy resins. It measures the heat flow associated with the curing reaction as a function of temperature or time.^{[6][14]} This allows for the determination of key parameters such as the glass transition temperature (T_g), the heat of cure, and the degree of cure.^{[6][14][15]}

Experimental Workflow: DSC Analysis of Curing

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for DSC Analysis of ECC Curing.

Expertise & Experience Insights: The choice of heating rate in DSC is critical; a slower rate provides better resolution of thermal events but can be time-consuming, while a faster rate may obscure subtle transitions. The baseline selection for integrating the exothermic peak is also crucial for accurate determination of the heat of cure.

Mechanical Properties of Cured Resin

The performance of the final thermoset material is largely defined by its mechanical properties. Standardized testing is essential for quality control and for comparing different formulations. The following ASTM standards are commonly used for characterizing the mechanical properties of cured epoxy resins:

- Tensile Properties: ASTM D638[16]

- Flexural Properties: ASTM D790[[16](#)]
- Impact Resistance: ASTM D256[[16](#)]
- Compressive Properties: ASTM D695[[16](#)]
- Heat Deflection Temperature: ASTM D648[[16](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Epoxy cyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]
- 2. Heat Cationic Cure Technology for Cycloaliphatic Epoxy Resins - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 3. nbino.com [nbino.com]
- 4. store.astm.org [store.astm.org]
- 5. sartomer.arkema.com [sartomer.arkema.com]
- 6. youtube.com [youtube.com]
- 7. hiranuma.com [hiranuma.com]
- 8. infinitalab.com [infinitalab.com]
- 9. echemi.com [echemi.com]
- 10. Epoxy value - Wikipedia [en.wikipedia.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. metrohm.com [metrohm.com]
- 13. researchgate.net [researchgate.net]
- 14. thermalsupport.com [thermalsupport.com]
- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CAS 2386-87-0 physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585255#cas-2386-87-0-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com